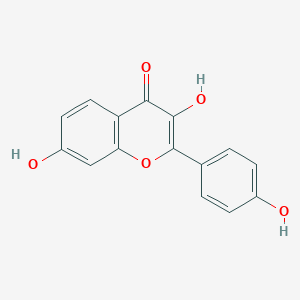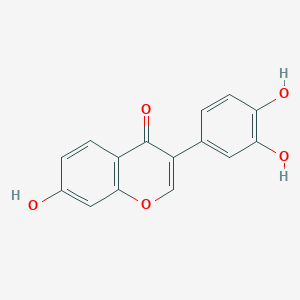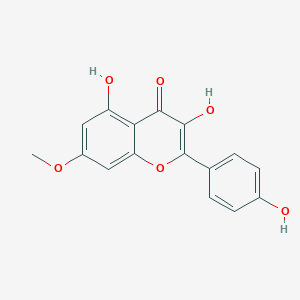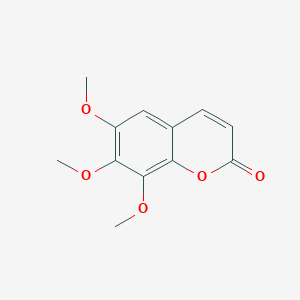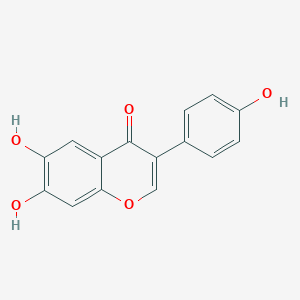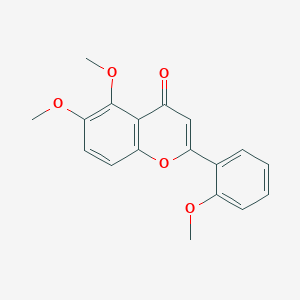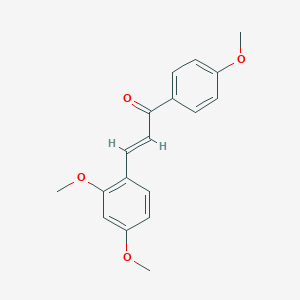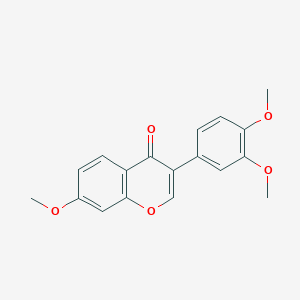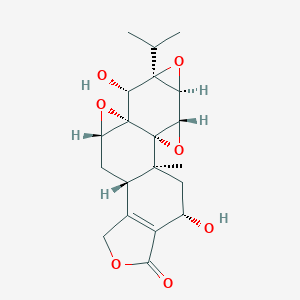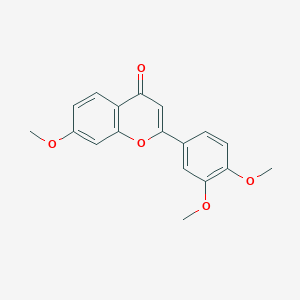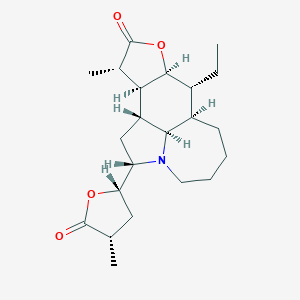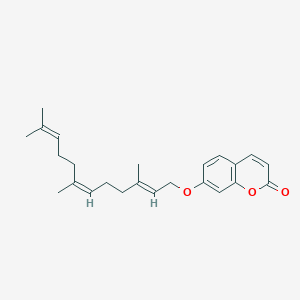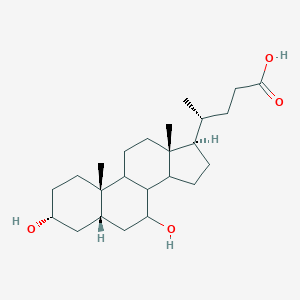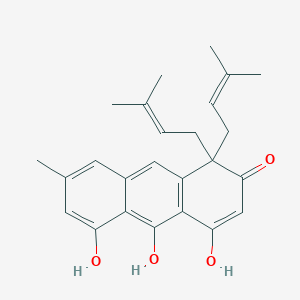
Vismin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vismin is a natural compound that has been increasingly studied for its potential health benefits. It is a flavonoid that is found in certain plants, including the bilberry and the blueberry. Vismin has been shown to have antioxidant and anti-inflammatory properties, which may make it useful for a variety of health conditions. In
Aplicaciones Científicas De Investigación
Postharvest Fruit and Vegetable Assessment
The application of visible (Vis; 400–750 nm) and near-infrared red (NIR; 750–2500 nm) region spectroscopy, specifically in 'point' spectroscopy, has been reviewed in the context of assessing fruits and vegetables. Vis spectroscopy targets color assessment and pigment analysis, while NIR spectroscopy is applied for macro constituent assessment, particularly water in fresh produce. This technology has been in commercial practice for two to three decades and is also extensively applied in scientific literature for a broad range of attributes. Recommendations for future research include development with consideration of the attribute distribution and instrumentation comparisons focusing on repeatability, optimal optical geometry, and wavelength range. Furthermore, reporting requirements are suggested to maximize the usefulness of extensive global research in this field (Walsh et al., 2020).
Visualization Working Group at TU Wien
The Visualization Working Group at TU Wien has been active for over 25 years, performing basic and applied research in visualization and visual computing. This group has made significant contributions in scientific visualization, with a focus on flow visualization, medical visualization, and volume rendering. Their work has led to long-term cooperation with radiologists and the establishment of the VRVis research center, Austria’s leading institution in visual computing. The group has been involved in numerous research projects and has contributed to advancements in the field, demonstrating a unique professional and social interaction culture (Wu et al., 2021).
Immersive Peer Education
The Virtual Interactive Scalable Online Notebooks for Science (VISONS) tool aids the communication of ideas and engagement with science. It presents a graphical and easily accessible way to exchange data collected in laboratories. VISONS replicates the experiment in a visual and interactive manner, dynamically displaying its states. This stimulates meaningful conversations about cutting-edge science, providing scalable data management and a concise version control system for researchers. It incorporates a feature to choose the target audience for each experiment, ensuring information security during preliminary work (Neustock et al., 2018).
Virtual Instrument System Laboratory (Vis-Lab)
The Vis-Lab enhances technological literacy and problem-solving skills among junior high school students. It's a type of Quasi-experimental research with significant results indicating that Vis-Lab learning media contribute effectively to improving technological literacy and problem-solving abilities (Supahar & Widodo, 2021).
Propiedades
Número CAS |
73210-82-9 |
|---|---|
Nombre del producto |
Vismin |
Fórmula molecular |
C25H28O4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4,5,10-trihydroxy-7-methyl-1,1-bis(3-methylbut-2-enyl)anthracen-2-one |
InChI |
InChI=1S/C25H28O4/c1-14(2)6-8-25(9-7-15(3)4)18-12-17-10-16(5)11-19(26)22(17)24(29)23(18)20(27)13-21(25)28/h6-7,10-13,26-27,29H,8-9H2,1-5H3 |
Clave InChI |
UACVIOSHILFFIH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1)O)O |
SMILES canónico |
CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



